molecular formula C9H18N2O2S B14506289 N-[(2-Sulfanylethyl)carbamoyl]hexanamide CAS No. 64847-73-0

N-[(2-Sulfanylethyl)carbamoyl]hexanamide

Cat. No.: B14506289
CAS No.: 64847-73-0
M. Wt: 218.32 g/mol
InChI Key: FUZONYMFTUABKV-UHFFFAOYSA-N
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Description

N-[(2-Sulfanylethyl)carbamoyl]hexanamide is a synthetic amide derivative characterized by a hexanamide backbone modified with a carbamoyl group linked to a 2-sulfanylethyl moiety.

Properties

CAS No.

64847-73-0

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-(2-sulfanylethylcarbamoyl)hexanamide

InChI

InChI=1S/C9H18N2O2S/c1-2-3-4-5-8(12)11-9(13)10-6-7-14/h14H,2-7H2,1H3,(H2,10,11,12,13)

InChI Key

FUZONYMFTUABKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)NCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Sulfanylethyl)carbamoyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently reacts with the amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Sulfanylethyl)carbamoyl]hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Sulfanylethyl)carbamoyl]hexanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]hexanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the carbamoyl moiety can interact with nucleophilic sites in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Data Table: Key Hexanamide Derivatives and Their Properties

Compound Name Substituent Biological Activity Potency (IC50/Activity) Source
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Indole-ethyl Antimalarial 19.10 µM
N-(2'-Phenylethyl)-hexanamide Phenylethyl Allelopathic (weed control) Not quantified
Hexanamide 12 Unsubstituted aniline Quorum-sensing antagonist 79 µM
N-[4-(Sulfamoyl)phenyl]hexanamide Sulfonamide-phenyl Potential enzyme inhibition Not reported

Research Implications and Gaps

  • Target Compound Potential: The sulfanylethyl group may enable unique applications in redox biology or heavy metal chelation, unexplored in current analogs.
  • Contradictions : Indole derivatives show antiparasitic activity, whereas phenyl analogs act as allelochemicals, emphasizing substituent-driven functional divergence .
  • Data Limitations : Direct studies on This compound are absent; predictions are based on structural extrapolation.

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